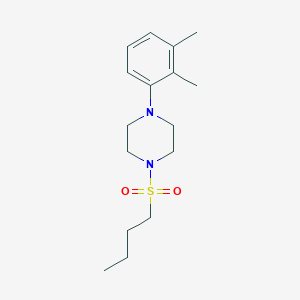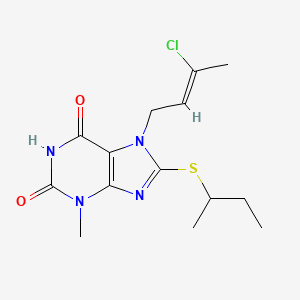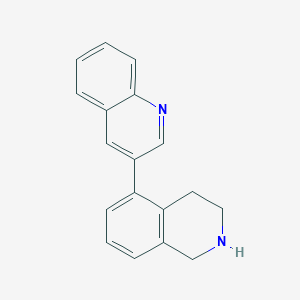![molecular formula C26H20N4O B5301048 2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5301048.png)
2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile involves the inhibition of specific enzymes and proteins involved in various cellular processes. This compound has been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. Additionally, it has been found to inhibit the activity of specific enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile include the inhibition of cancer cell growth, the reduction of inflammation, and the regulation of glucose metabolism. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response. Finally, it has been found to regulate glucose metabolism by inhibiting the activity of specific enzymes involved in glucose metabolism.
実験室実験の利点と制限
The advantages of using 2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile in lab experiments include its potential applications in the treatment of various diseases and its ability to inhibit specific enzymes and proteins involved in cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its safety and efficacy in clinical trials. Additionally, future research could focus on the development of new compounds based on the structure of 2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile with improved properties and potential applications in scientific research.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 2-bromoacetophenone, followed by the reaction of the resulting compound with 1-(2-phenoxyethyl)-3-iodoindole. The final step involves the reaction of the resulting compound with acrylonitrile, resulting in the formation of 2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, it has been found to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)indol-3-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O/c27-17-19(26-28-23-11-5-6-12-24(23)29-26)16-20-18-30(25-13-7-4-10-22(20)25)14-15-31-21-8-2-1-3-9-21/h1-13,16,18H,14-15H2,(H,28,29)/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZLPQJIYJHCMX-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(cyclopropylmethyl)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300983.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide](/img/structure/B5300986.png)

![methyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5300998.png)
![(1S,5S)-3-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5301003.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5301006.png)
![7-(3-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5301008.png)


![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301026.png)
![4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine](/img/structure/B5301032.png)

![3-methyl-7-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5301060.png)
![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5301075.png)